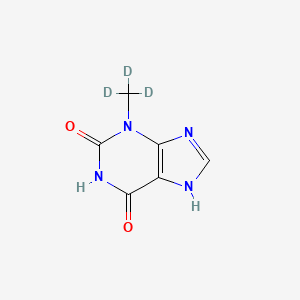
3-Methylxanthine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylxanthine-d3 is a deuterated form of 3-Methylxanthine, a xanthine derivative. Xanthines are a group of compounds that include well-known substances such as caffeine, theobromine, and theophylline. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by specific fungal strains such as Aspergillus sydowii PT-2.
Microbial Conversion of Theophylline: Another method involves the direct conversion of theophylline to 3-Methylxanthine using metabolically engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 3-Methylxanthine-d3 typically involves the use of advanced microbial fermentation techniques. These methods are environmentally friendly and cost-effective compared to traditional chemical synthesis. The use of engineered microbial strains allows for the large-scale production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methylxanthine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions, particularly N-demethylation, are significant in the metabolic pathways of xanthines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
N-demethylation: Catalyzed by enzymes such as N-demethylases in microbial systems.
Major Products
Oxidation: 3-Methyluric acid, 7-Methylxanthine.
Reduction: Various reduced xanthine derivatives.
Substitution: 3-Methyluric acid, xanthine.
Scientific Research Applications
3-Methylxanthine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes involving xanthines in various organisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of xanthine derivatives in the body.
Industry: Employed in the development of new pharmaceuticals and in the quality control of xanthine-containing products.
Mechanism of Action
3-Methylxanthine-d3 exerts its effects primarily by inhibiting cyclic guanosine monophosphate (GMP) phosphodiesterase. This inhibition leads to an increase in cyclic GMP levels, resulting in the relaxation of smooth muscles and stimulation of the central nervous system. The compound also antagonizes adenosine receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator properties.
Uniqueness of 3-Methylxanthine-d3
This compound is unique due to its deuterated nature, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
3-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |
InChI Key |
GMSNIKWWOQHZGF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


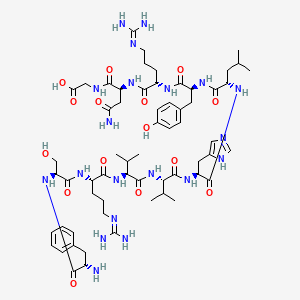
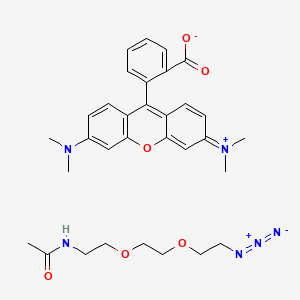

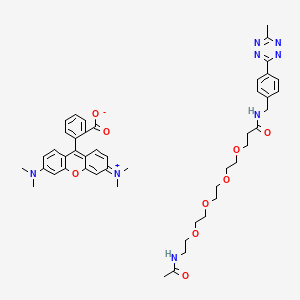
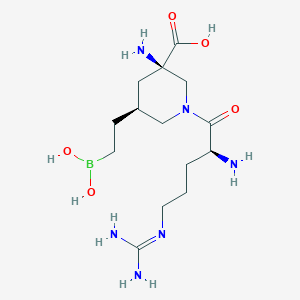
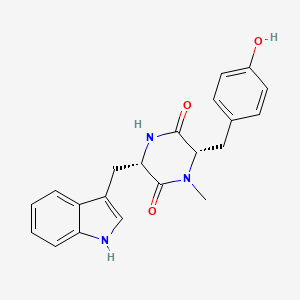
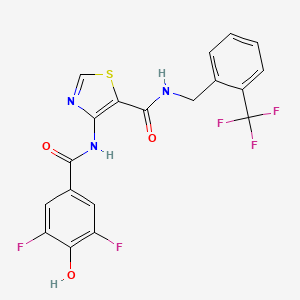
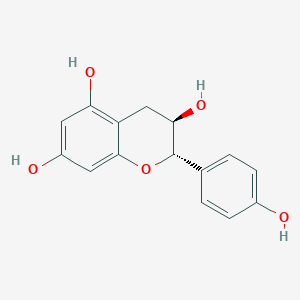
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
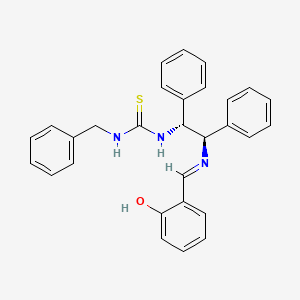
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
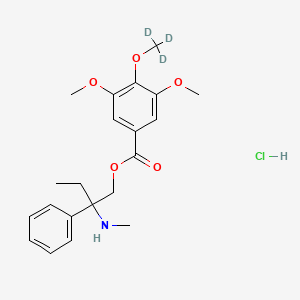
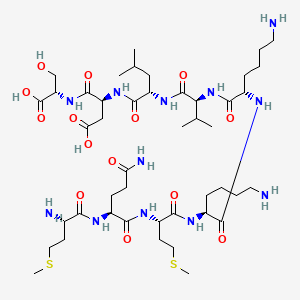
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
